Lysine-emtansine

Description

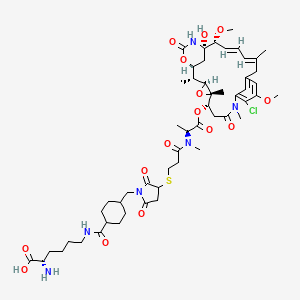

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-amino-6-[[4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67)/b14-11+,29-12+/t30-,31+,32?,34?,35+,38+,39?,40-,41+,46+,52+,53+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRZDBDIKWWPEN-YCPOLOASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCC[C@@H](C(=O)O)N)C)\C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H75ClN6O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1103.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1281816-04-3 | |

| Record name | Lysine-emtansine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1281816043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LYSINE-EMTANSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E9CC1P9UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Characterization of Lysine Emtansine and Its Precursors

Synthetic Pathways to Emtansine (DM1)

Emtansine, the cytotoxic payload of this ADC, is a semi-synthetic derivative of maytansine (B1676224), a potent antimitotic agent. njbio.combiochempeg.com The journey from the naturally occurring maytansinoid to the functionally optimized DM1 involves critical chemical modifications.

Origin and Chemical Derivatization of Maytansinoids

Maytansine was initially isolated from the East African shrub Maytenus serrata. google.com While exhibiting powerful anti-tumor activity by inhibiting microtubule assembly, its clinical development was hampered by significant systemic toxicity. acs.orgaacrjournals.org This led researchers to explore derivatives with improved therapeutic windows. Ansamitocins, maytansinoid esters produced by the fermentation of the microorganism Actinosynnema pretiosum, provided a more accessible source for these derivatization efforts. acs.org

The key to transforming maytansine into a suitable ADC payload lay in introducing a chemical handle for linker attachment without compromising its cytotoxic potency. acs.org This was achieved through the chemical modification of the C3 ester side chain of maytansinol, the core structure of maytansinoids. acs.orgaacrjournals.org By hydrolyzing the natural ester at the C3 position and re-esterifying it with a new side chain containing a terminal thiol group, researchers successfully synthesized DM1 (N2′-deacetyl-N2′-(3-mercapto-1-oxopropyl)-maytansine). case.eduresearchgate.net This thiol group provides a reactive site for conjugation to a linker. acs.org

Functional Group Introduction for Linker Attachment

The introduction of the thiol (-SH) group in DM1 is a pivotal step, enabling its covalent linkage to the antibody via specific chemistries. acs.org This functional group is not present in the parent maytansine molecule. njbio.com The synthesis of DM1 involves creating a new ester side chain that incorporates this thiol functionality. researchgate.net This strategic modification allows for two primary and efficient coupling reactions in aqueous solutions suitable for antibodies: thiol-disulfide exchange and thioether formation with a Michael acceptor like a maleimide (B117702). acs.org This targeted introduction of a reactive functional group is a cornerstone of modern ADC design, allowing for the stable and specific attachment of the potent payload to its delivery vehicle.

Linker Chemistry and Conjugation Principles in Bioconjugation

The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload and influencing the stability, pharmacokinetics, and efficacy of the conjugate. In the case of lysine-emtansine, a non-cleavable linker is employed.

Design and Reactivity of the Maleimidomethyl Cyclohexane (B81311) Carboxylate (MCC) Linker

This compound utilizes the non-cleavable linker, Maleimidomethyl Cyclohexane Carboxylate (MCC). almacgroup.commdpi.com This linker is derived from the heterobifunctional cross-linker succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). almacgroup.comrsc.org The SMCC reagent possesses two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide. almacgroup.com The NHS ester is highly reactive towards the ε-amino groups of lysine (B10760008) residues on the antibody, forming a stable amide bond. oup.comcreative-biolabs.com The maleimide group, on the other hand, exhibits high reactivity and specificity towards the thiol group of DM1, forming a stable thioether bond. almacgroup.comnih.gov The cyclohexane ring within the MCC linker provides a rigid and stable spacer between the antibody and the drug. axispharm.com

| Linker Component | Reactive Group | Reacts With | Resulting Bond |

| SMCC | N-hydroxysuccinimide (NHS) ester | ε-amino group of lysine | Amide |

| SMCC | Maleimide | Thiol group of DM1 | Thioether |

Reaction Mechanisms for Lysine-Directed Conjugation

The conjugation of DM1 to an antibody via the MCC linker is typically a two-step process. nih.gov First, the antibody is reacted with the SMCC cross-linker. The NHS ester of SMCC acylates the ε-amino groups of solvent-accessible lysine residues on the antibody, forming a stable amide linkage and introducing the maleimide functionality onto the antibody surface. oup.comcreative-biolabs.com In the second step, the thiol-containing DM1 is added and reacts with the maleimide-modified antibody. nih.gov This reaction, a Michael addition, results in the formation of a stable thioether bond, covalently linking the DM1 payload to the antibody via the MCC linker. acs.org

Heterogeneity in Conjugation and Its Impact on Compound Structure

A significant characteristic of lysine-based conjugation is the resulting heterogeneity of the final ADC product. mdpi.comnih.gov A typical IgG1 antibody contains numerous lysine residues (approximately 90), with many being solvent-accessible and thus potential sites for conjugation. This non-selective conjugation process leads to a heterogeneous mixture of ADC molecules with varying drug-to-antibody ratios (DARs), representing the number of drug molecules attached to a single antibody. nih.govtandfonline.com For instance, in the case of ado-trastuzumab emtansine, species with DARs ranging from 0 to 8 have been observed, with an average DAR of approximately 3.5. nih.govnih.gov

Formation and Stability of this compound (Lys-MCC-DM1)

This compound is not synthesized directly as a standalone therapeutic agent but is the product of the lysosomal catabolism of the ADC ado-trastuzumab emtansine. nih.gov The ADC consists of the anti-HER2 antibody trastuzumab, linked to the maytansinoid microtubule inhibitor, DM1, via a stable, non-cleavable thioether linker, N-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). adcreview.comd-nb.info After conjugation, the linker is referred to as MCC. adcreview.com The stability of this linker is paramount, ensuring that the cytotoxic payload is delivered specifically to target cells.

Enzymatic and Chemical Pathways Leading to this compound Formation

The generation of this compound is a multi-step biological process initiated by the targeted binding of its parent ADC, ado-trastuzumab emtansine, to the Human Epidermal Growth Factor Receptor 2 (HER2). aacrjournals.org

Receptor Binding and Internalization : The process begins when ado-trastuzumab emtansine binds to the HER2 receptor on the surface of a target cell. Following this binding, the entire ADC-receptor complex is internalized into the cell through receptor-mediated endocytosis. adcreview.comsci-hub.se

Lysosomal Trafficking : Once inside the cell, the endocytic vesicle containing the complex undergoes maturation and fuses with lysosomes. aacrjournals.orgaacrjournals.org

Proteolytic Degradation : The acidic environment of the lysosome contains various proteases that systematically degrade the trastuzumab antibody component of the ADC into its constituent amino acids. nih.govaacrjournals.orgacs.org

Release of the Active Catabolite : Due to the non-cleavable nature of the MCC thioether linker, the proteolytic degradation of the antibody backbone stops at the lysine residue to which the linker-drug moiety is attached. nih.govresearchgate.net This process liberates the primary and most potent cytotoxic catabolite: Lys-MCC-DM1, or this compound. aacrjournals.orgacs.org This enzymatic pathway ensures that the active cytotoxic agent is released intracellularly, directly at the site of action. nih.gov

Structural Integrity and Metabolic Fate of the Lysine-MCC-DM1 Moiety

The structural characteristics of this compound are fundamental to its function and subsequent metabolic journey.

Structural Integrity : Lys-MCC-DM1 consists of the DM1 payload, the MCC linker, and the amino acid lysine. It is a zwitterion at physiological pH, carrying a positive charge on the lysine's alpha-amino group and a negative charge on its carboxyl group. aacrjournals.org This charged nature significantly limits its ability to diffuse across cell membranes, thereby preventing it from leaking out of the target cell and exerting "bystander" effects on neighboring, healthy cells. nih.govaacrjournals.org Upon its release from the lysosome into the cytoplasm, Lys-MCC-DM1 binds to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and eventual apoptosis. adcreview.comaacrjournals.org

Metabolic Fate : Preclinical studies in rats have been crucial in elucidating the metabolic fate of Lys-MCC-DM1. After its formation, Lys-MCC-DM1 is one of the main DM1-containing catabolites found circulating in plasma, alongside MCC-DM1 and DM1 itself, though at low concentrations relative to the parent ADC. nih.gov The primary route for the elimination of these catabolites is via biliary excretion into the feces, which accounted for up to 80% of the recovered dose in rat studies. nih.govtga.gov.au Studies analyzing liver metabolites showed that Lys-MCC-DM1 was the major metabolite detected and that it largely resists further chemical modification in hepatocytes before clearance. nih.gov The conversion of Lys-MCC-DM1 to MCC-DM1 (lacking the lysine) or free DM1 appears to be a minor pathway. tga.gov.au

Analytical Methodologies for Structural Elucidation

The identification and characterization of this compound and its related conjugates rely on a suite of sophisticated analytical techniques, primarily centered around mass spectrometry and chromatography.

Mass Spectrometry (MS) Techniques for Metabolite Identification

Mass spectrometry is an indispensable tool for the structural confirmation and quantification of ADC catabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the benchmark method for the simultaneous detection and quantification of Lys-MCC-DM1 and other related catabolites like MCC-DM1 and DM1 from in vitro and in vivo samples. nih.govresearchgate.net The technique offers high sensitivity and specificity, allowing for the creation of calibration curves for absolute quantification. nih.gov

High-Resolution Mass Spectrometry (HRMS) : HRMS is employed for the accurate mass measurement and structural characterization of unknown or novel payload-containing catabolites. nih.gov In one study, HRMS analysis of lysosomal incubations of ado-trastuzumab emtansine identified 12 distinct payload-containing catabolites, the majority of which were based on the MCC-DM1 core attached to one or more amino acids. nih.gov

Peptide Mapping and Fragmentation Methods : To understand the heterogeneity of the parent ADC, which leads to the formation of Lys-MCC-DM1, peptide mapping with MS/MS is used. After enzymatic digestion of the ADC, this method identifies the specific lysine residues on the antibody that were conjugated to the MCC-DM1 moiety. acs.orglcms.cz Fragmentation techniques such as higher-energy collisional dissociation (HCD), electron-transfer dissociation (EThcD), and ultraviolet photodissociation (UVPD) provide detailed sequence information of the payload-conjugated peptides, enabling precise localization of the conjugation site. acs.orgnih.gov

Chromatographic Separations for Characterization of Lysine-Conjugates

Chromatographic methods are essential for separating the complex mixtures of ADCs, their catabolites, and digested peptides prior to mass spectrometric analysis.

Reversed-Phase Liquid Chromatography (RP-LC) : RP-LC is the most common separation technique coupled with MS for analyzing Lys-MCC-DM1 and its precursors. nih.gov Separation is typically achieved on a C18 stationary phase with a mobile phase gradient of water and a more nonpolar organic solvent like acetonitrile, often containing an acid modifier such as formic acid to improve peak shape and ionization. nih.govnih.gov

Size-Exclusion Chromatography (SEC) : SEC is used to separate proteins based on size. It is particularly useful for analyzing the intact parent ADC, ado-trastuzumab emtansine, under native conditions to assess its heterogeneity and drug-to-antibody ratio (DAR) distribution without disrupting the structure. lcms.czthermofisher.com

Specialized Techniques : Other advanced methods include liquid extraction surface analysis coupled with micro-liquid chromatography-tandem mass spectrometry (LESA-µLC-MS/MS), which enables the direct quantification of Lys-MCC-DM1 from thin tissue sections, providing spatial information on its distribution. researchgate.net

The table below summarizes typical parameters used in the chromatographic separation of this compound and related compounds.

| Analyte(s) | Chromatography Type | Column | Mobile Phase Example | Reference |

|---|---|---|---|---|

| Lys-MCC-DM1, MCC-DM1, DM1 | LC-MS/MS | Phenomenex Kinetex C18 (100x2.1mm, 2.6μm) | Gradient elution with water and acetonitrile, both with 0.1% formic acid | nih.govresearchgate.net |

| Payload-conjugated peptides | LC-MS/MS | C18 analytical column (15cm, 75μm ID) | Gradient elution of Mobile Phase A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile) | nih.gov |

| Intact ado-trastuzumab emtansine | Native SEC-MS | MAbPac SEC-1 | Isocratic elution with MS-compatible buffer (e.g., ammonium (B1175870) acetate) | thermofisher.com |

| Intact ado-trastuzumab emtansine | Microfluidic Chip Electrophoresis | ZipChip | 10% isopropanol, 0.2% acetic acid in water | lcms.cz |

Molecular and Cellular Mechanisms of Action of Emtansine and Its Lysine Conjugates

Cellular Uptake and Intracellular Trafficking of Conjugates

The journey of lysine-emtansine from the extracellular space to its intracellular target is a highly regulated process, ensuring that the cytotoxic agent is delivered specifically to cancer cells while minimizing exposure to healthy tissues. patsnap.comaacrjournals.org

The initial and critical step in the mechanism of action of emtansine-containing ADCs is the binding of the antibody component, for instance, trastuzumab, to its specific receptor on the surface of a cancer cell, such as HER2. patsnap.comdrugbank.com This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-receptor complex, forming an endocytic vesicle. patsnap.comnih.govfrontiersin.org This ensures that the ADC is selectively internalized into cells that overexpress the target receptor. patsnap.com

The ultimate destination for the internalized ADC-receptor complex is the lysosome, an organelle filled with various degradative enzymes. patsnap.comd-nb.info Within the acidic environment of the lysosome, the antibody component of the ADC is subjected to proteolytic degradation. nih.govnih.gov This enzymatic breakdown cleaves the antibody, liberating the cytotoxic payload, which remains attached to a lysine (B10760008) residue and the linker, forming the active catabolite, lysine-MCC-DM1. drugbank.comd-nb.infonih.gov

This lysosomal processing is essential for the activation of the drug. mdpi.com The non-cleavable linker used in conjugates like T-DM1 is designed to be stable in the bloodstream, ensuring that the potent cytotoxin is only released inside the target cancer cell after lysosomal degradation. patsnap.comnih.gov This targeted release mechanism maximizes the drug's potency against cancer cells while minimizing systemic toxicity. patsnap.com

Several factors can influence the efficiency of intracellular delivery and the subsequent accumulation of this compound, ultimately impacting the therapeutic outcome. nih.gov The level of target receptor expression on the cancer cell surface is a primary determinant; higher expression generally leads to increased ADC binding and internalization. patsnap.comnih.gov However, the relationship is not always linear, and other factors play significant roles. nih.gov

The rate of internalization and the efficiency of the endosomal trafficking pathway are also critical. patsnap.comaacrjournals.org Dysfunctional intracellular trafficking, such as enhanced recycling of the ADC-receptor complex back to the plasma membrane or impaired transit to the lysosome, can reduce the amount of ADC that reaches the lysosome for processing. d-nb.inforesearchgate.net

Furthermore, the functionality of the lysosome itself is paramount. Reduced lysosomal acidity, potentially due to decreased activity of the vacuolar H+-ATPase (V-ATPase), can impair the proteolytic degradation of the antibody and reduce the release of this compound. nih.govnih.gov Studies have shown that decreased accumulation of lysine-MCC-DM1 in resistant cells is linked to diminished lysosome acidification. nih.gov Finally, once released from the lysosome, the charged nature of the this compound catabolite necessitates active transport across the lysosomal membrane into the cytoplasm, a process that can be influenced by the expression of specific lysosomal membrane transporters like SLC46A3. d-nb.inforesearchgate.netmdpi.com

| Factor | Influence on this compound Delivery and Accumulation | Research Findings |

| Receptor Expression | Higher HER2 expression is generally associated with increased T-DM1 binding and internalization. patsnap.comnih.gov | While crucial, the correlation between HER2 levels and cytotoxicity is not always direct, suggesting the involvement of other factors. nih.gov |

| Internalization & Trafficking | Efficient receptor-mediated endocytosis and endosomal maturation are required for lysosomal delivery. patsnap.comaacrjournals.org | Altered expression of endocytic proteins like RAB5A can impact T-DM1 efficacy. nih.gov Enhanced recycling of the ADC back to the cell surface can reduce intracellular accumulation. d-nb.inforesearchgate.net |

| Lysosomal Function | Acidic lysosomal pH and proteolytic enzyme activity are essential for ADC degradation and payload release. nih.govnih.gov | Reduced lysosomal acidification due to impaired V-ATPase activity has been linked to T-DM1 resistance. nih.gov |

| Lysosomal Transport | The released lysine-MCC-DM1 requires transport from the lysosome to the cytoplasm. d-nb.infomdpi.com | The lysosomal transporter SLC46A3 has been identified as a key transporter for lysine-MCC-DM1. researchgate.netmdpi.com |

| Drug Efflux Pumps | Efflux transporters can potentially pump the released payload out of the cell. nih.gov | The active metabolite of T-DM1, lysine-MCC-DM1, is a poor substrate for some common efflux pumps like MDR1. nih.gov |

Microtubule Dynamics Perturbation by DM1 and this compound

Once this compound is released into the cytoplasm, it targets a fundamental component of the cell's cytoskeleton: the microtubules. drugbank.comadcreview.com By disrupting the normal function of microtubules, this compound and its parent compound, DM1, induce cell cycle arrest and ultimately lead to apoptotic cell death. drugbank.comeuropa.eu

DM1, the cytotoxic component of emtansine, is a derivative of maytansine (B1676224), a potent inhibitor of tubulin polymerization. wikipedia.orgacs.orgoncotarget.com Research indicates that maytansine and its derivatives, including DM1, bind to tubulin, the protein subunit that forms microtubules. acs.orgpnas.orgnih.gov Structural studies have revealed that maytansine binds to a site on β-tubulin, distinct from the vinca (B1221190) alkaloid binding site. pnas.org This binding interaction is highly potent, with studies on a DM1 analog (S-methyl-DM1) showing high-affinity binding to sites at the tips of microtubules. nih.gov The lysine-MCC-DM1 catabolite, despite the attached linker and amino acid, is believed to bind to tubulin in a similar fashion to maytansine, retaining its potent anti-tubulin activity. d-nb.infopnas.org

| Compound | Target | Binding Characteristics |

| DM1 / Maytansine | β-tubulin pnas.org | Binds to a site distinct from the vinca domain. pnas.org |

| S-methyl-DM1 (analog) | Microtubule tips nih.gov | High-affinity binding with a dissociation constant (Kd) of 0.1 μmol/L. nih.gov |

| Lysine-MCC-DM1 | Tubulin d-nb.infopnas.org | The active catabolite released intracellularly; inhibits tubulin polymerization. d-nb.infonih.gov |

The binding of DM1 and its lysine-conjugated form to tubulin has profound consequences for microtubule function. drugbank.com Microtubules are highly dynamic structures that continuously grow and shorten, a property known as dynamic instability, which is essential for many cellular processes, particularly chromosome segregation during mitosis. nih.gov

DM1 and this compound disrupt this dynamic instability. nih.govashpublications.orgaacrjournals.org They inhibit the polymerization of tubulin into microtubules and suppress the dynamic changes in existing microtubules. d-nb.infonih.gov This leads to the destabilization of the mitotic spindle, the microtubule-based structure responsible for separating chromosomes during cell division. patsnap.com As a result, the cell cycle is arrested, typically in the G2/M phase, and the cell is ultimately driven into apoptosis or mitotic catastrophe. d-nb.infoeuropa.eubccancer.bc.ca The failure to properly form a mitotic spindle prevents the cell from completing division, leading to its death. d-nb.info Studies have shown that T-DM1 treatment leads to disorganized microtubule networks and inhibits proplatelet formation in megakaryocytes by disrupting microtubule organization. ashpublications.orgaacrjournals.org In cancer cells, T-DM1's ability to inhibit microtubule polymerization is directly linked to the intracellular accumulation of the active lysine-MCC-DM1 metabolite. nih.govresearchgate.net

Consequential Disruption of Cellular Architecture and Function

The primary intracellular target of this compound is the microtubule network. drugbank.compatsnap.com By binding to tubulin, a key component of microtubules, this compound inhibits microtubule polymerization. patsnap.comaacrjournals.org This action prevents the proper assembly of microtubules, which are crucial for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.govnih.gov The disruption of the microtubule network leads to a cascade of events that compromise cellular integrity. nih.gov

The consequences of microtubule disruption by this compound include:

Impaired Intracellular Trafficking: The microtubule network serves as a highway for the transport of vesicles, organelles, and other cellular components. Its disruption can interfere with essential processes like the trafficking of the HER2 receptor itself. nih.gov

Aberrant Mitotic Figures: The failure to form a functional mitotic spindle results in abnormal chromosome segregation during mitosis. nih.gov

Formation of Multinucleated Giant Cells: Cells that fail to properly divide may become large and contain multiple nuclei, a hallmark of mitotic catastrophe. aacrjournals.orgnih.gov

The cytotoxic effect of T-DM1 is concentration-dependent. High intracellular concentrations of DM1 lead to rapid apoptosis, while lower concentrations may result in impaired cellular trafficking and mitotic catastrophe. researchgate.netnih.gov

Cell Cycle Arrest and Programmed Cell Death Induction

The disruption of microtubule dynamics by this compound directly impacts the cell cycle, leading to arrest and subsequent programmed cell death.

The proper formation and function of the mitotic spindle are critical checkpoints for progression through the M phase of the cell cycle. By inhibiting microtubule polymerization, this compound prevents the formation of a functional spindle. europa.eupatsnap.com This triggers the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition. europa.eupatsnap.comtga.gov.au This arrest prevents the cell from proceeding with mitosis until a proper spindle is formed, a condition that cannot be met in the presence of the drug. aacrjournals.org

Prolonged arrest at the G2/M phase can lead to two primary outcomes: apoptosis or mitotic catastrophe.

Apoptosis: The sustained cell cycle arrest can trigger the intrinsic apoptotic pathway, a form of programmed cell death characterized by cellular shrinkage, membrane blebbing, and DNA fragmentation. drugbank.comnih.gov Evidence for apoptosis induction includes the cleavage of PARP and the activation of caspases 3 and 7. aacrjournals.org

Mitotic Catastrophe: This is a form of cell death that occurs during or after a faulty mitosis. d-nb.infonih.gov It is characterized by the presence of cells with aberrant mitotic figures and giant, multinucleated structures. nih.gov Mitotic catastrophe is a significant mechanism of cell death induced by T-DM1, particularly with prolonged exposure to lower concentrations of the cytotoxic payload. nih.govaacrjournals.org Cells that undergo mitotic catastrophe are often destined for apoptotic death. aacrjournals.org

Influence on Intracellular Signaling Networks

In addition to the direct cytotoxic effects of the DM1 payload, the trastuzumab component of the antibody-drug conjugate also influences intracellular signaling pathways.

The binding of the trastuzumab component of T-DM1 to the HER2 receptor can inhibit downstream signaling pathways that are crucial for cancer cell proliferation and survival. acs.orgwikipedia.org This includes the inhibition of:

PI3K/AKT Pathway: Trastuzumab binding can disrupt the signaling cascade involving phosphatidylinositol 3-kinase (PI3K) and protein kinase B (AKT), which is a key pathway for promoting cell survival and proliferation. nih.govaacrjournals.orgresearchgate.net

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, another critical signaling route for cell growth, can also be inhibited. wikipedia.orgresearchgate.net

Furthermore, trastuzumab binding prevents the shedding of the HER2 extracellular domain and can mediate antibody-dependent cell-mediated cytotoxicity (ADCC). europa.eunih.gov

The disruption of the HER2 signaling axis can have broader effects on the cell's signaling network. The PI3K and MAPK pathways are highly interconnected with other signaling cascades within the cell. mdpi.com For instance, inhibition of these pathways can influence the expression and activity of various cell cycle regulators. mdpi.com Research has also explored the potential interplay with other receptor tyrosine kinases, such as the insulin-like growth factor-I receptor (IGF-IR), although the clinical significance of these interactions in the context of T-DM1 efficacy is still being investigated. nih.gov

Table of Research Findings on this compound Mechanisms

| Mechanism | Key Findings | References |

|---|---|---|

| Microtubule Disruption | This compound (as Lys-MCC-DM1) inhibits microtubule polymerization by binding to tubulin. | patsnap.comaacrjournals.orgnih.gov |

| Cellular Architecture | Leads to impaired intracellular trafficking and the formation of multinucleated giant cells. | aacrjournals.orgnih.gov |

| Cell Cycle Arrest | Induces cell cycle arrest at the G2/M phase. | europa.eupatsnap.comtga.gov.au |

| Programmed Cell Death | Triggers apoptosis and mitotic catastrophe. | drugbank.comaacrjournals.orgnih.govaacrjournals.org |

| HER2 Signaling | The trastuzumab component inhibits PI3K/AKT and MAPK signaling pathways. | wikipedia.orgnih.govaacrjournals.orgresearchgate.net |

Preclinical Pharmacological Disposition of Lysine Emtansine Conjugates

Pharmacokinetics in In Vivo Preclinical Models

Pharmacokinetic (PK) studies in preclinical animal models, such as rats and monkeys, have been crucial for characterizing the behavior of T-DM1 and its catabolites. These models help predict the conjugate's disposition in humans.

ADME studies, particularly in Sprague Dawley rats, have detailed the fate of T-DM1 following administration. nih.govresearchgate.net

Absorption: As T-DM1 is administered intravenously, absorption is considered to be 100% and immediate. drugbank.com

Distribution: Following a single dose in rats, T-DM1 was found to distribute nonspecifically to various organs without significant accumulation. nih.govresearchgate.net Similarly, there was no evidence of tissue accumulation after multiple doses. nih.govresearchgate.net The volume of distribution for the conjugate is approximately 3.13 L. drugbank.com

Metabolism: The primary metabolic pathway for T-DM1 is catabolism. bccancer.bc.ca The intact conjugate is the main circulating component in plasma, while levels of the free cytotoxic agent, DM1, remain low. nih.govresearchgate.net In vitro studies using human liver microsomes have shown that the DM1 component is primarily metabolized by the cytochrome P450 enzyme CYP3A4, and to a lesser degree by CYP3A5. drugbank.comeuropa.eutga.gov.au

Excretion: The main route of elimination for DM1-containing catabolites in rats is through the biliary and fecal pathways. nih.govresearchgate.net Studies have shown that approximately 80% of the radioactivity from a radiolabeled dose was recovered in feces, with about 50% found in bile. nih.govresearchgate.net Urinary excretion represents a minor elimination route. tga.gov.aucancercareontario.ca

Systemic exposure to intact T-DM1 is significant, while exposure to its catabolites is limited. In preclinical rat models, the major circulating species in the plasma was the intact T-DM1 conjugate. nih.govresearchgate.net The concentrations of the cytotoxic payload, DM1, were consistently low, ranging from 1.08 to 15.6 ng/mL. nih.govresearchgate.net

Maximum observed plasma concentrations of DM1 were also low in both rats and monkeys. At the maximum tolerated single intravenous doses of T-DM1, DM1 concentrations were approximately 40-70 ng/mL in both species. tga.gov.au Repeated dosing in monkeys resulted in average maximum DM1 concentrations of about 12 ng/mL. tga.gov.au This indicates that the linker is stable in circulation, limiting the systemic release of the cytotoxic agent. europa.eu Studies in rats demonstrated a nonspecific distribution to organs without evidence of accumulation over time. nih.govresearchgate.net

Table 1: Systemic Exposure of DM1 in Preclinical Models

| Species | T-DM1 Dose | Maximum DM1 Concentration (Cmax) | Reference |

|---|---|---|---|

| Rat | 20 mg/kg (single IV) | ~40-70 ng/mL | tga.gov.au |

| Monkey | 30 mg/kg (single IV) | ~40-70 ng/mL | tga.gov.au |

| Monkey | 10 mg/kg (repeated IV) | ~12 ng/mL | tga.gov.au |

Catabolism and Biotransformation Pathways

The biotransformation of T-DM1 is a critical process that leads to the intracellular release of its cytotoxic payload. This process begins after the ADC binds to its target receptor and is internalized by the cell.

The primary mechanism for the biotransformation of T-DM1 is proteolytic degradation within the lysosomes of target cells. drugbank.comwikipedia.orgascopubs.org After T-DM1 binds to the HER2 receptor on the cell surface, the entire ADC-receptor complex is internalized through endocytosis. patsnap.comd-nb.infofda.gov The complex is then trafficked to the lysosomes. patsnap.comupf.edu Inside the acidic environment of the lysosomes, proteolytic enzymes degrade the trastuzumab antibody component of the conjugate. d-nb.infoupf.eduacs.org This degradation breaks down the antibody, leading to the release of DM1-containing catabolites, most notably Lysine-MCC-DM1. europa.euaacrjournals.org This charged metabolite is largely unable to pass through the cell membrane, which helps to contain the cytotoxic effect within the target cell. cancercareontario.cathieme-connect.com

Preclinical studies in rats, which were later confirmed in human plasma samples, identified several key DM1-containing catabolites. nih.govresearchgate.net The major catabolites found circulating in plasma, albeit at low levels, are:

Lysine-MCC-DM1: This is the primary active catabolite released after lysosomal degradation. nih.govbccancer.bc.caeuropa.euaacrjournals.org It consists of the DM1 payload, the MCC linker, and a single lysine (B10760008) residue from the degraded antibody.

MCC-DM1: This catabolite contains the linker still attached to the DM1 payload. nih.govbccancer.bc.caeuropa.eutga.gov.au

DM1: This is the free cytotoxic agent. nih.govbccancer.bc.caeuropa.eutga.gov.au

The plasma concentrations of these catabolites are consistently low relative to the intact ADC, underscoring the stability of the conjugate in circulation. europa.eutga.gov.au

Table 2: Major Identified DM1-Containing Catabolites

| Catabolite | Description | Location Found | Reference |

|---|---|---|---|

| Lysine-MCC-DM1 | DM1 payload with linker and lysine residue | Rat and Human Plasma | nih.govbccancer.bc.caeuropa.euaacrjournals.org |

| MCC-DM1 | DM1 payload with linker | Rat and Human Plasma | nih.govbccancer.bc.caeuropa.eutga.gov.au |

| DM1 | Free cytotoxic payload | Rat and Human Plasma | nih.govbccancer.bc.caeuropa.eutga.gov.au |

The generation and clearance of T-DM1 metabolites involve several types of enzymes.

Lysosomal Proteases: These enzymes, located within lysosomes, are responsible for the initial and most critical step in activating the payload. They cleave the trastuzumab antibody, leading to the release of Lysine-MCC-DM1 and other DM1-containing catabolites. d-nb.infoupf.edu

Cytochrome P450 (CYP) Enzymes: Once the smaller, more drug-like catabolites are formed, they can undergo further metabolism. In vitro studies with human liver microsomes have identified CYP3A4 as the primary enzyme responsible for the metabolism of DM1. drugbank.combccancer.bc.caeuropa.eutga.gov.au CYP3A5 also contributes to this process, but to a lesser extent. drugbank.comeuropa.eutga.gov.au This suggests that the clearance of DM1 that enters systemic circulation is mediated by these hepatic enzymes.

Preclinical Pharmacodynamic Assessments

The preclinical pharmacodynamic evaluation of antibody-drug conjugates (ADCs) like those involving lysine-emtansine is crucial for understanding their therapeutic potential. This section delves into the cellular mechanisms that underpin the cytotoxic effects of this compound, the relationship between its intracellular concentration and the resulting biological activity, and the phenomenon known as the bystander effect.

The cytotoxic potency of this compound is fundamentally linked to the intracellular concentration of the released payload, DM1. In vitro studies using various cancer cell lines have consistently demonstrated a dose-dependent cytotoxic effect. For instance, trastuzumab emtansine (T-DM1), which releases a lysine-MCC-DM1 catabolite, has shown significant cytotoxicity in human tumor cell lines from breast, ovarian, gastric, and non-small cell lung cancers that express varying levels of HER2. tga.gov.au This cytotoxicity, which leads to decreased cellular proliferation and apoptosis, increases with higher doses of the ADC in cells with high HER2 expression. tga.gov.au

The cytotoxic agent DM1, a maytansinoid derivative, is a potent inhibitor of microtubule polymerization. tga.gov.aueuropa.eu Its efficacy is substantially greater than that of other tubulin inhibitors like taxanes and vinca (B1221190) alkaloids, with in vitro cytotoxicity reported to be 10 to 200 times higher. europa.euascopubs.org The conjugation of DM1 to an antibody like trastuzumab allows for its targeted delivery to cancer cells, thereby increasing the intracellular concentration of the cytotoxic payload specifically in malignant cells. europa.eu

Experiments have shown that at high intracellular concentrations, the released DM1 leads to mitotic arrest and rapid apoptosis. nih.govresearchgate.net Flow cytometry experiments on HER2-positive breast cancer cells revealed that high doses of trastuzumab emtansine, similar to free DM1, cause cell cycle arrest predominantly at the G2/M phase. tga.gov.au This ultimately results in apoptotic cell death. europa.eu

The potency of these conjugates has been quantified in various cell lines. For example, five different trastuzumab-maytansinoid conjugates, including one with a thioether linker similar to that in T-DM1, exhibited high cytotoxicity with IC50 values ranging from 0.085 to 0.148 µg/mL in BT-474 cells and from 0.007 to 0.018 µg/mL in SK-BR-3 cells after a 3-day exposure. acs.org

Table 1: In Vitro Cytotoxicity of Trastuzumab-Maytansinoid Conjugates

| Cell Line | IC50 Range (µg/mL) | IC50 Range (Molar) |

|---|---|---|

| BT-474 | 0.085 - 0.148 | Not Specified |

| SK-BR-3 | 0.007 - 0.018 | 4.7 x 10⁻¹¹ - 1.2 x 10⁻¹⁰ |

Data derived from studies on HER2-amplified cell lines after 3 days of exposure to the ADCs. acs.org

The biological response to this compound conjugates is directly correlated with the intracellular concentration of the active payload, DM1. nih.govresearchgate.net Upon binding to its target receptor on the cancer cell surface, the ADC is internalized through receptor-mediated endocytosis and trafficked to the lysosomes. ascopubs.orgd-nb.infosnmjournals.orgsnmjournals.org Within the acidic environment of the lysosome, the antibody portion of the conjugate is proteolytically degraded, leading to the release of the DM1-containing catabolites, primarily lysine-MCC-DM1. europa.eunih.govd-nb.info

The level of intracellular lysine-MCC-DM1 dictates the cellular outcome. nih.govresearchgate.net A threshold concentration of the payload and its metabolites must be reached to induce cell death. nih.govresearchgate.net

High Intracellular Concentrations: Sufficiently high levels of intracellular lysine-MCC-DM1 lead to the inhibition of tubulin polymerization, causing mitotic arrest in the G2/M phase of the cell cycle and subsequently, rapid apoptotic cell death. europa.eunih.govresearchgate.net

Lower Intracellular Concentrations: At lower, sub-lethal concentrations, the effects are less direct. They can lead to impaired cellular trafficking and a phenomenon known as mitotic catastrophe, where the cell attempts to divide but ultimately fails, leading to cell death. nih.govresearchgate.net

Insufficient Intracellular Concentrations: If the intracellular concentration of the payload is too low, the cancer cells may exhibit a poor response or resistance to the treatment. nih.govresearchgate.net The trastuzumab-mediated effects of the ADC, such as inhibition of HER2 signaling, might still contribute to anti-tumor activity in these scenarios. d-nb.info

Several factors can influence the intracellular concentration of lysine-MCC-DM1 and thus, the biological response. These include the level of target receptor expression on the cell surface, the efficiency of ADC internalization and endosomal trafficking, and the rate of lysosomal degradation. nih.gov For instance, reduced HER2 expression can impair the binding and internalization of T-DM1, preventing the intracellular release of an effective concentration of DM1. d-nb.info Similarly, altered lysosomal function, such as decreased acidity, can reduce the catabolism of the ADC and the subsequent release of the active payload. d-nb.info

The "bystander effect" refers to the ability of an ADC's cytotoxic payload, once released from the targeted cancer cell, to diffuse into and kill neighboring, antigen-negative cancer cells. biochempeg.comnih.gov This effect is largely dependent on the physicochemical properties of the liberated payload, specifically its ability to cross cell membranes. snmjournals.orgsnmjournals.orgbiochempeg.com

The primary catabolite of trastuzumab emtansine, lysine-MCC-DM1, is considered a "non-bystander payload". snmjournals.orgsnmjournals.org Due to the presence of the positively charged lysine residue, lysine-MCC-DM1 is hydrophilic and largely membrane-impermeable at physiological pH. d-nb.infobiochempeg.com This characteristic prevents it from readily diffusing out of the target cell and into adjacent cells. d-nb.infosnmjournals.orgsnmjournals.orgbiochempeg.com Its cytotoxic action is therefore primarily confined to the antigen-positive cells that have internalized the ADC. snmjournals.orgsnmjournals.org

While the direct diffusion-mediated bystander effect of this compound is limited, some payload may be released into the tumor microenvironment when the target cell is destroyed through lysis. biochempeg.com This passive release could potentially contribute to the killing of nearby tumor cells. biochempeg.com

In contrast, other ADCs utilize payloads that are more lipophilic and membrane-permeable, such as monomethyl auristatin E (MMAE). nih.gov These "bystander payloads" can diffuse out of the target cell and exert their cytotoxic effects on neighboring cells, which can be particularly advantageous in tumors with heterogeneous antigen expression. biochempeg.comnih.gov The calculated partition coefficient (clogD) for lysine-MCC-DM1 is 1.21, which is lower than that of a bystander payload like MMAE (clogD of 2.01), highlighting its reduced lipophilicity. nih.gov This difference in physicochemical properties leads to a more heterogeneous distribution of lysine-MCC-DM1 within a tumor, primarily localized to the cells targeted by the ADC, whereas bystander payloads can achieve a more homogeneous distribution. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Trastuzumab emtansine (T-DM1) |

| DM1 (a derivative of maytansine) |

| Lysine-MCC-DM1 |

| N-succinimidyl 4-(N-maleimidomethyl) cyclohexane-1-carboxylate (SMCC) |

| Trastuzumab |

| Monomethyl auristatin E (MMAE) |

| Pertuzumab |

| Doxorubicin |

| Vinblastine |

| Methotrexate |

| Mitomycin C |

| Daunorubicin |

| Paclitaxel |

| Docetaxel |

Mechanisms of Cellular and Molecular Resistance to Emtansine Based Conjugates

Target Antigen Alterations and Expression Modulation

The initial interaction between the ADC and the cancer cell is a critical determinant of its therapeutic effect. Changes in the availability and accessibility of the target antigen can profoundly impair the ability of lysine-emtansine conjugates to exert their cytotoxic function.

A primary mechanism of resistance is the diminished expression of the target cell surface receptor, such as Human Epidermal Growth Factor Receptor 2 (HER2) for trastuzumab emtansine (T-DM1). mdpi.com A lower density of receptors on the cell surface reduces the number of ADC molecules that can bind and be internalized, thereby limiting the intracellular concentration of the released cytotoxic payload. researchgate.net This reduction can be a result of selective pressure from the therapy itself, where cells with inherently lower HER2 expression survive and proliferate. mdpi.com

Clinical and preclinical studies have consistently linked reduced HER2 expression with decreased sensitivity to T-DM1. For instance, in the KRISTINE trial, patients exhibiting locoregional progression before surgery showed significant heterogeneity in HER2 staining, which was associated with low levels of ERBB2 mRNA and HER2 protein. nih.gov Similarly, in vitro studies have demonstrated that cell lines made resistant to T-DM1 often exhibit decreased levels of both HER2 mRNA and protein. aacrjournals.orgresearchgate.net This downregulation of the target receptor limits the fundamental prerequisite for ADC efficacy: binding to the cancer cell. nih.gov

Table 1: Research Findings on Reduced HER2 Expression and T-DM1 Resistance

| Study Type | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Clinical Trial Analysis | Patients in the KRISTINE trial | High heterogeneity of HER2 immunostaining and low ERBB2 mRNA/HER2 protein expression were associated with reduced survival in patients with disease progression. | nih.gov |

| In Vitro Study | KPL-4 Breast Cancer Cells | T-DM1-resistant cells showed a significant decrease in HER2 expression compared to parental cells. | aacrjournals.org |

| In Vitro & In Vivo Study | SkBr3 and BT474 Breast Cancer Cells | Cells resistant to trastuzumab + pertuzumab showed reduced membrane HER2 expression and lower sensitivity to subsequent T-DM1 treatment. | nih.gov |

| In Vitro Study | T-DM1 Resistant Breast Cancer Cells | Resistant cells displayed distinct populations with high and low HER2 surface expression, with an overall decrease in mean fluorescence intensity compared to parental cells. | researchgate.net |

Beyond the sheer quantity of receptors, the ability of the ADC to access its specific binding site (epitope) is crucial. Resistance can arise from reduced binding affinity or the physical obstruction of the epitope. In one study, T-DM1-resistant gastric cancer cells demonstrated approximately 50% reduced binding of the ADC to HER2 compared to parental cells, despite having equivalent levels of HER2 expression, though the precise mechanism was not identified. nih.gov

Epitope masking is another significant challenge. This can occur when other cell surface molecules, such as the mucin MUC4 or hyaluronan, physically block the trastuzumab-binding site on the HER2 receptor. nih.gov This steric hindrance prevents the ADC from engaging its target, rendering it ineffective even in cells with high HER2 expression. mdpi.com The presence of truncated forms of the receptor, such as p95HER2, which lacks the trastuzumab binding domain, also contributes to resistance by creating a pool of non-targetable receptors that can still signal for cell growth. researchgate.netnih.gov

Dysfunctional Intracellular Trafficking and Metabolism

Following binding to the cell surface receptor, the ADC-receptor complex must be efficiently internalized and transported to the lysosomes for degradation and payload release. Disruptions in this intricate trafficking and metabolic pathway are a major source of resistance to emtansine-based conjugates. nih.gov

The entry of the ADC-receptor complex into the cell via receptor-mediated endocytosis is a prerequisite for its cytotoxic action. researchgate.netnih.gov A reduced rate of internalization can lead to lower intracellular drug accumulation and subsequent resistance. nih.gov The efficiency of this process can be influenced by the expression of various endocytic and cytoskeletal proteins. nih.govresearchgate.net For example, the endocytic scaffolding protein endophilin A2 (encoded by the SH3GL1 gene) promotes the internalization and subsequent degradation of HER2-trastuzumab complexes. nih.govmdpi.com Knockdown of SH3GL1 has been shown to reduce HER2 internalization and significantly suppress the cytotoxic effects of T-DM1. nih.gov

Furthermore, some studies suggest that in resistant cells, the ADC may be trafficked through alternative endocytic pathways, such as those involving caveolin-1 (B1176169) (CAV1), which are less efficient at delivering the conjugate to the lysosome for degradation. mdpi.commdpi.com This rerouting impairs the proper processing of the ADC.

Once internalized into early endosomes, the ADC-receptor complex can either be trafficked to lysosomes for degradation or recycled back to the cell surface. researchgate.netnih.gov An increased rate of recycling is a documented mechanism of resistance. nih.govnih.gov This process effectively pumps the ADC out of the cell before it can reach the lysosome, thus preventing the release of emtansine. researchgate.net Enhanced recycling of HER2–T-DM1 complexes has been observed in T-DM1-resistant cell lines and was associated with reduced intracellular accumulation of the DM1 payload. nih.gov HER2 itself is known to undergo rapid recycling, and this process can be exploited by cancer cells to evade the effects of T-DM1. nih.gov

The final and critical step in the activation of this compound is the proteolytic degradation of the antibody component within the acidic environment of the lysosome. This process liberates the active catabolite, lysine-MCC-DM1. researchgate.netaacrjournals.org Consequently, impaired lysosomal function is a robust mechanism of resistance. aacrjournals.orgnih.gov

Resistance can occur due to a failure to maintain the low pH necessary for lysosomal protease activity. nih.gov This can be caused by defects in the vacuolar H+-ATPase (V-ATPase), a proton pump responsible for acidifying the lysosome. nih.govnih.gov In T-DM1 resistant cells, diminished V-ATPase activity leads to lysosomal alkalinization, reduced degradation of the ADC, and significantly less accumulation of the active lysine-MCC-DM1 catabolite. nih.gov Treating sensitive cells with a V-ATPase inhibitor can induce T-DM1 resistance, underscoring the importance of lysosomal pH. nih.gov Some resistant clones accumulate T-DM1 in lysosomes but fail to process it due to deranged proteolytic activity. aacrjournals.orgconsensus.app

After its liberation, the positively charged lysine-MCC-DM1 cannot passively diffuse across the lysosomal membrane and requires an active transporter to enter the cytoplasm where it can bind to microtubules. nih.gov A functional genomic screen identified the solute carrier family 46 member 3 (SLC46A3) as a key lysosomal membrane protein responsible for transporting maytansinoid-based ADC catabolites. nih.govnih.gov Loss of SLC46A3 expression has been reported in multiple T-DM1-resistant cell lines and in a patient-derived xenograft model. nih.gov Knockdown or knockout of SLC46A3 markedly reduces sensitivity to T-DM1 by trapping the active payload within the lysosome, preventing it from reaching its intracellular target. nih.govaacrjournals.org Conversely, forced expression of SLC46A3 in resistant cells can restore sensitivity to the drug. nih.gov

Table 2: Key Proteins in Intracellular Trafficking and Metabolism Resistance

| Protein/Component | Function | Impact of Dysregulation on Resistance | Reference(s) |

|---|---|---|---|

| Endophilin A2 (SH3GL1) | Promotes internalization of HER2-ADC complexes. | Reduced expression impairs ADC internalization and suppresses cytotoxicity. | nih.govmdpi.com |

| Caveolin-1 (CAV1) | Structural protein involved in an alternative endocytic pathway. | Overexpression correlates with reduced lysosomal co-localization and decreased sensitivity to T-DM1. | mdpi.commdpi.com |

| Vacuolar H+-ATPase (V-ATPase) | Maintains acidic pH within lysosomes, essential for protease activity. | Diminished activity leads to increased lysosomal pH, impairing ADC degradation and payload release. | nih.govnih.gov |

| SLC46A3 | Lysosomal transporter for the active catabolite, lysine-MCC-DM1. | Loss of expression traps the cytotoxic payload in the lysosome, preventing it from reaching the cytoplasm. | nih.govnih.govaacrjournals.org |

Evasion of Cytotoxic Effects

Cancer cells can develop mechanisms to directly counteract the cytotoxic effects of the emtansine payload, DM1, which is released intracellularly following the lysosomal degradation of the ADC. researchgate.netnih.gov These strategies involve reducing the intracellular concentration of the drug, altering the drug's target, or bypassing the cellular processes that lead to cell death.

A primary mechanism for reducing the intracellular concentration of cytotoxic agents is the upregulation of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. aacrjournals.org Since maytansinoids like DM1 are substrates for these transporters, their increased expression can actively extrude the payload from the cancer cell, thereby conferring resistance. nih.gov

Several studies have identified the upregulation of various ABC transporters in T-DM1-resistant cell lines. Multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-documented transporter involved in resistance to T-DM1. nih.govnih.gov In addition to MDR1, other transporters such as multidrug resistance-associated protein 1 (MRP1), MRP2, MRP4, and breast cancer resistance protein (BCRP) have also been implicated. nih.gov For instance, in KPL-4 T-DM1-resistant breast cancer cells, a notable increase in the expression of MDR1, MRP4, and BCRP was observed compared to the parental, sensitive cells. aacrjournals.org Pharmacological inhibition of these transporters has been shown in preclinical models to reverse T-DM1 resistance, highlighting their functional role in this process. nih.gov

| Transporter | Gene Name | Resistant Cell Line Models | Reference |

|---|---|---|---|

| MDR1/P-glycoprotein | ABCB1 | KPL-4 | nih.govaacrjournals.org |

| MRP1 | ABCC1 | Various T-DM1-resistant lines | nih.gov |

| MRP2 | ABCC2 | Various T-DM1-resistant lines | nih.gov |

| MRP4 | ABCC4 | KPL-4, BT-474M1 | aacrjournals.org |

| BCRP | ABCG2 | KPL-4 | nih.gov |

The cytotoxic payload of emtansine, DM1, functions by inhibiting microtubule polymerization, leading to cell cycle arrest in mitosis. nih.gov This prolonged mitotic arrest is intended to trigger mitotic catastrophe and subsequent apoptosis. nih.govresearchgate.net However, cancer cells can acquire molecular adaptations that allow them to evade this fate.

One such mechanism is "mitotic slippage," where cells aberrantly exit mitosis without proper chromosome segregation, thereby avoiding cell death. nih.govnih.gov This can occur through the reduced induction of cyclin B1, a key protein for entry into and progression through mitosis. nih.gov Cells that undergo mitotic slippage often become aneuploid and can either arrest in the next cell cycle phase or continue to proliferate, contributing to resistance and tumor evolution. nih.gov

The intracellular concentration of the DM1 payload is critical in determining the cell's fate. nih.govresearchgate.net Research suggests a concentration-dependent effect: high intracellular levels of DM1 lead to rapid apoptosis, slightly lower levels result in mitotic catastrophe, and the lowest effective concentrations may lead to poor response or resistance. nih.govresearchgate.net Therefore, any mechanism that limits the intracellular accumulation of DM1, such as impaired ADC processing or drug efflux, can contribute to the evasion of apoptosis and mitotic catastrophe. nih.gov

Since DM1's cytotoxic activity is mediated through its binding to tubulin, alterations in the structure or dynamics of this target protein can lead to resistance. nih.gov Mutations in the genes encoding β-tubulin, the specific binding partner of maytansinoids, can reduce the binding affinity of DM1, thereby diminishing its microtubule-disrupting effects. nih.gov For example, a specific mutation of a β-tubulin residue (Asn100 in Aspergillus nidulans) has been shown to confer resistance to maytansine (B1676224) variants. nih.gov

While somatic mutations in tubulin are considered relatively rare in clinical samples, changes in the expression levels of different β-tubulin isotypes can also contribute to resistance. nih.gov Different isotypes may have varying affinities for anti-tubulin agents, and an altered expression pattern could favor isotypes that are less sensitive to DM1. nih.gov These changes in the tubulin landscape can disrupt the delicate balance of microtubule dynamics, making the cell less susceptible to the effects of microtubule-targeting agents. nih.govfrontiersin.org

Activation of Compensatory Signaling Pathways

In addition to mechanisms that directly counter the cytotoxic payload, cancer cells can develop resistance by activating pro-survival signaling pathways. These pathways can compensate for the inhibitory effects of the antibody component (e.g., trastuzumab in T-DM1) and promote cell growth, proliferation, and survival, even in the presence of the ADC.

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central signaling cascade that regulates cell survival, proliferation, and metabolism. mdpi.comnih.gov Its aberrant activation is a well-established mechanism of resistance to various targeted therapies, including those targeting the HER2 receptor. mdpi.comfrontiersin.org In the context of emtansine-based conjugates like T-DM1, dysregulation of this pathway can undermine the therapeutic effects of the antibody component. aacrjournals.orgaacrjournals.org

A common mechanism for PI3K/AKT pathway activation is the loss of function of the tumor suppressor PTEN (phosphatase and tensin homolog). aacrjournals.orgaacrjournals.org PTEN normally antagonizes PI3K signaling; its loss leads to constitutive activation of the pathway. nih.gov Studies have shown that reduced PTEN expression in HER2-positive breast cancer cells confers resistance to T-DM1. aacrjournals.orgaacrjournals.org For instance, in BT-474M1 T-DM1-resistant cells, reduced PTEN levels led to increased phosphorylation of AKT and subsequent resistance. aacrjournals.org Importantly, this resistance could be overcome by the use of a PI3K inhibitor, demonstrating the pathway's critical role. aacrjournals.orgaacrjournals.org Activating mutations in PIK3CA, the gene encoding the catalytic subunit of PI3K, can also drive resistance, although some evidence suggests T-DM1 may retain efficacy in this context compared to other HER2-targeted agents. researchgate.netonclive.com

| Molecular Alteration | Consequence | Resistant Cell Line Models | Reference |

|---|---|---|---|

| PTEN loss/deficiency | Constitutive activation of PI3K/AKT signaling | BT-474M1 | aacrjournals.orgaacrjournals.org |

| PIK3CA mutations | Activation of PI3K signaling | Various breast cancer lines | researchgate.netaacrjournals.org |

Cancer cells can bypass the blockade of one signaling pathway by upregulating or activating alternative receptor tyrosine kinases (RTKs). aacrjournals.org This mechanism allows for the continued activation of downstream pro-survival pathways like PI3K/AKT and MAPK. In the case of T-DM1, which targets HER2, increased signaling through other RTKs can compensate for HER2 inhibition. nih.gov

Preclinical studies have shown that T-DM1-resistant cells can exhibit elevated expression of other RTKs such as the epidermal growth factor receptor (EGFR), insulin-like growth factor 1 receptor (IGF-1Rβ), and c-Met. aacrjournals.org The heterodimerization of HER2 with other HER family members, like HER3 or EGFR, can also sustain PI3K and MAPK signaling even when trastuzumab is bound to HER2. nih.govresearchgate.net Furthermore, overexpression of the non-receptor tyrosine kinase YES1, a member of the Src family, has been found to confer T-DM1 resistance by activating multiple downstream pathways, including EGFR, PI3K, and MAPK. mdpi.comnih.gov This highlights the complex network of signaling pathways that can be hijacked by cancer cells to overcome targeted therapies.

Preclinical Strategies to Circumvent Resistance

Resistance to emtansine-based conjugates, where the active catabolite is this compound (lysine-MCC-DM1), can arise from various cellular and molecular mechanisms. medchemexpress.comresearchgate.netnih.gov Preclinical research has focused on developing strategies to overcome this resistance, primarily through two main avenues: modifying the chemical structure of the conjugate itself and employing combination therapies to target the underlying resistance pathways. These approaches aim to restore or enhance the cytotoxic activity of the emtansine payload in tumor cells that have become refractory to treatment.

Modulation of Linker Chemistry for Altered Efflux Substrate Recognition

One significant mechanism of resistance to emtansine-based conjugates is the increased expression and activity of ATP-binding cassette (ABC) transporters, such as multidrug resistance protein 1 (MDR1 or P-glycoprotein). aacrjournals.orgnih.govfrontiersin.org These transporters function as efflux pumps, actively removing the cytotoxic catabolite, lysine-MCC-DM1, from the cancer cell before it can bind to its intracellular target, tubulin. nih.govfrontiersin.org Since lysine-MCC-DM1 is a known substrate for MDR1, its efflux reduces the intracellular drug concentration, thereby diminishing the conjugate's cell-killing potency. nih.gov

A key preclinical strategy to counteract this resistance mechanism involves modulating the chemistry of the linker that connects the antibody to the emtansine payload. nih.gov The non-cleavable MCC (4-[N-maleimidomethyl]cyclohexane-1-carboxylate) linker, upon lysosomal degradation of the antibody, yields the charged lysine-MCC-DM1 catabolite. aacrjournals.orgrsc.org While this charge helps retain the molecule inside most cells, it is still recognized and transported by overexpressed MDR1 pumps. nih.govnih.gov

Research has shown that altering the linker's properties can change how the resulting catabolite is recognized by efflux pumps. A pivotal preclinical study demonstrated that replacing the standard MCC linker with a more hydrophilic, non-cleavable linker could circumvent MDR1-mediated resistance. nih.gov In this study, an antibody was conjugated to DM1 using a hydrophilic polyethylene (B3416737) glycol-based linker (PEG₄Mal). The intracellular catabolite released from this conjugate was lysine-PEG₄Mal-DM1. In vitro experiments showed that this hydrophilic catabolite was a significantly poorer substrate for the MDR1 transporter compared to lysine-MCC-DM1. Consequently, the ADC utilizing the PEG₄Mal linker retained its potent cytotoxic activity against MDR1-expressing, resistant cancer cells, whereas the MCC-based conjugate was largely ineffective. nih.gov This approach highlights how rational linker design can directly address a specific molecular resistance mechanism.

| Linker Type | Resulting Catabolite | MDR1 Efflux Pump Substrate Status | Preclinical Finding in MDR1-Expressing Cells |

|---|---|---|---|

| Standard (MCC) | Lysine-MCC-DM1 | Yes | Reduced cytotoxic activity; resistance observed. nih.gov |

| Modified Hydrophilic (PEG₄Mal) | Lysine-PEG₄Mal-DM1 | Poor | Retained cytotoxic activity; resistance circumvented. nih.gov |

Combination Approaches Targeting Resistance Pathways in In Vitro and In Vivo Models

Given the multifaceted nature of drug resistance, combination therapy represents a cornerstone of preclinical strategies to overcome refractoriness to emtansine-based conjugates. This approach involves co-administering the antibody-drug conjugate (ADC) with a second agent that targets a specific resistance pathway, aiming to re-sensitize tumor cells or produce synergistic antitumor effects. aacrjournals.orgnih.gov

Targeting Efflux Pumps: For resistance driven by the overexpression of drug transporters, a logical approach is the co-administration of an efflux pump inhibitor. Preclinical studies in T-DM1-resistant breast cancer cell lines that overexpress MDR1 have shown that treatment with a selective MDR1 inhibitor can restore sensitivity to both free DM1 and the complete ADC. aacrjournals.org This strategy validates the role of MDR1 in mediating resistance and provides a direct pharmacological method to counteract it.

Targeting the PI3K/AKT/mTOR Pathway: Aberrant activation of the PI3K/AKT/mTOR signaling pathway is a well-documented mechanism of resistance to various HER2-targeted therapies, including emtansine conjugates. nih.govonclive.com Preclinical investigations have demonstrated that combining emtansine-based ADCs with inhibitors of this pathway can overcome resistance.

In vitro studies: The combination of T-DM1 with the PI3K inhibitor alpelisib (B612111) has shown synergistic effects in HER2-positive, PIK3CA-mutant breast cancer cells that are resistant to trastuzumab. nih.gov

In vivo studies: In xenograft models of HER2-positive breast cancer, the combination of T-DM1 with the mTOR inhibitor everolimus (B549166) resulted in superior antitumor activity compared to either agent alone. nih.gov This enhanced effect was linked to mTOR inhibition increasing the lysosomal accumulation and processing of the ADC. nih.gov

Targeting Compensatory Signaling and Apoptotic Evasion: Resistance can also emerge from the activation of alternative survival pathways or the failure to execute apoptosis following drug-induced mitotic arrest.

Dual HER2 Blockade: In preclinical xenograft models, combining T-DM1 with pertuzumab, an antibody that blocks HER2 dimerization, resulted in synergistic inhibition of cell proliferation and enhanced tumor regression. nih.gov Similarly, the selective HER2 kinase inhibitor TAS0728 was shown to be effective in in vivo models with acquired resistance to T-DM1, suggesting continued dependence on HER2 signaling that can be targeted by a different mechanism. nih.gov

Targeting Mitotic Escape: Cells can sometimes escape the mitotic catastrophe induced by DM1. Polo-like kinase 1 (PLK1) has been implicated in this process. Preclinical studies have shown that combining T-DM1 with the PLK1 inhibitor volasertib (B1683956) can overcome resistance in T-DM1-resistant cell lines by forcing mitotic arrest and inducing apoptosis. researchgate.net

These combination strategies, validated in numerous in vitro and in vivo models, provide a strong rationale for clinical investigation to improve outcomes for patients who develop resistance to emtansine-based conjugates.

| Combination Agent | Targeted Pathway/Mechanism | Preclinical Model | Key Research Finding |

|---|---|---|---|

| MDR1 Inhibitor | Drug Efflux Pump | In Vitro (T-DM1 resistant KPL-4 cells) | Selective inhibition of MDR1 restored sensitivity to T-DM1. aacrjournals.org |

| Alpelisib (PI3K inhibitor) | PI3K/AKT Signaling | In Vitro (Trastuzumab-resistant, PIK3CA-mutant cells) | Synergistic antiproliferative effects observed when combined with trastuzumab, overcoming resistance. nih.gov |

| Everolimus (mTOR inhibitor) | PI3K/AKT/mTOR Signaling | In Vitro (HER2+ cell lines) & In Vivo (Xenograft/PDX models) | Combination showed superior antitumor activity compared to T-DM1 alone; linked to enhanced lysosomal processing of the ADC. nih.gov |

| Pertuzumab | HER2 Dimerization/Signaling | In Vivo (Breast cancer xenografts) | Dual targeting of HER2 resulted in synergistic inhibition of cell proliferation and induction of apoptosis. nih.gov |

| TAS0728 (HER2 kinase inhibitor) | HER2 Kinase Signaling | In Vivo (T-DM1 resistant xenografts) | Demonstrated significant antitumor effect in tumors with acquired resistance to T-DM1. nih.gov |

| Volasertib (PLK1 inhibitor) | Evasion of Apoptosis/Mitotic Escape | In Vitro (T-DM1 resistant BT-474 & SK-BR-3 cells) | Combination treatment overcame T-DM1 resistance by inducing mitotic arrest and apoptosis. researchgate.net |

Advanced Research Directions and Methodological Innovations for Lysine Emtansine Studies

Development of Homogeneous Lysine-Conjugates

A critical challenge in the production of lysine-emtansine ADCs is the inherent heterogeneity of the resulting product. rsc.org Traditional methods involving the reaction of activated esters, such as N-hydroxysuccinimide (NHS) esters, with the numerous solvent-accessible lysine (B10760008) residues on an antibody lead to a complex mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites. rsc.orgnih.gov This heterogeneity can impact the ADC's pharmacokinetics, efficacy, and safety profile. rsc.org For instance, trastuzumab emtansine (Kadcyla®), a clinically approved ADC, is known to be a heterogeneous mixture with DARs ranging from 0 to 8. rsc.orgtandfonline.com

Site-Specific Conjugation Methodologies

To overcome the limitations of random conjugation, significant efforts are being directed towards the development of site-specific conjugation methodologies to produce more homogeneous this compound ADCs. imrpress.com These methods aim to control the precise location and stoichiometry of payload attachment.

Several innovative strategies are being explored:

Enzyme-Catalyzed Conjugation: Enzymes like microbial transglutaminase (MTG) and transpeptidase A (SrtA) offer high site-selectivity for modifying specific lysine residues. These enzymes can catalyze the formation of stable isopeptide bonds between the antibody and a payload-linker construct, leading to a more uniform ADC product.

Affinity Peptide-Mediated Conjugation: The AJICAP™ platform utilizes an Fc-affinity peptide to introduce a biorthogonal group onto a specific lysine residue (Lys248) in the antibody's Fc region in a site-selective manner. imrpress.com This allows for the subsequent precise attachment of a maytansinoid payload, resulting in a homogeneous ADC with a defined DAR. imrpress.com

Kinetically Controlled Conjugation: By using less reactive linkers and carefully controlling reaction conditions, it is possible to achieve preferential conjugation at the most reactive lysine residue on the protein surface. oup.com For example, β-lactams have been used to selectively conjugate the K99 site in a hydrophobic pocket. oup.comnih.gov

Engineered Lysine Residues: Genetic engineering techniques can be used to introduce lysine residues at specific, desired locations on the antibody, providing a handle for site-specific conjugation. This can be achieved by either substituting an existing amino acid with lysine or inserting a lysine residue into the antibody sequence.

| Methodology | Principle | Key Advantages |

| Enzyme-Catalyzed | Utilizes enzymes like MTG or SrtA for site-selective ligation. | High selectivity, high conversion efficiency. |

| Affinity Peptide-Mediated | Employs an affinity peptide (e.g., AJICAP™) to direct conjugation to a specific lysine. imrpress.com | High efficiency, versatile for different antibody subtypes. imrpress.com |

| Kinetically Controlled | Exploits differences in lysine reactivity using less reactive linkers under mild conditions. oup.com | Can yield homogeneous products without antibody engineering. oup.com |

| Engineered Lysine Residues | Introduces lysine at specific sites via genetic engineering. | Precise control over conjugation site and DAR. |

Impact of Conjugation Site Heterogeneity on Biological Activity

The heterogeneity of lysine-conjugated ADCs can significantly influence their biological properties. The distribution of conjugation sites and the variability in DAR can affect the ADC's stability, pharmacokinetics, and ultimately, its therapeutic index. rsc.orgppd.com For example, ADCs with a high DAR may exhibit faster clearance from circulation and increased systemic toxicity. mdpi.com

The location of the conjugated lysine can impact the antibody's ability to bind to its target antigen and to the neonatal Fc receptor (FcRn), which regulates antibody half-life. acs.org Furthermore, the hydrophobicity of the ADC increases with the drug load, which can lead to aggregation and reduced stability. ppd.com

Interestingly, some studies have suggested that in specific contexts, a heterogeneous lysine-conjugated ADC may exhibit superior efficacy compared to a homogeneous, site-specifically conjugated counterpart. rsc.orgacs.org This highlights the complex interplay between the conjugation chemistry, payload, linker, and target antigen, emphasizing that the optimal conjugation strategy may need to be determined on a case-by-case basis. acs.orgacs.org However, the general consensus is that homogeneous ADCs, with their well-defined properties, offer a clearer path to clinical development and regulatory approval due to improved manufacturing control and more predictable in vivo behavior. imrpress.comresearchgate.net

Exploration of Novel Linker Technologies

The linker connecting the emtansine payload to the antibody is a critical component that dictates the ADC's stability in circulation and the efficiency of payload release at the tumor site. proteogenix.sciencenih.gov Research in this area is focused on developing novel linkers with improved properties to widen the therapeutic window of this compound ADCs.

Cleavable vs. Non-Cleavable Linkers in Maytansinoid Conjugation

Linkers can be broadly categorized as cleavable or non-cleavable, each with distinct mechanisms of action and associated advantages and disadvantages.

Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved within the tumor microenvironment or inside cancer cells by specific triggers. broadpharm.com Common cleavage mechanisms include:

Acid-sensitivity (e.g., hydrazones): These linkers are hydrolyzed in the acidic environment of endosomes and lysosomes. broadpharm.com However, they can be prone to non-specific release in other acidic environments in the body. adcreview.com

Protease-sensitivity (e.g., peptide linkers): These linkers are cleaved by proteases, such as cathepsin B, that are highly active in the lysosomal compartment of cancer cells. broadpharm.commdpi.com

Glutathione-sensitivity (e.g., disulfide linkers): These linkers are reduced by the high intracellular concentration of glutathione, releasing the payload. broadpharm.commdpi.com The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond. cam.ac.uk

A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells. broadpharm.comrsc.org

Non-Cleavable Linkers: These linkers, such as the thioether linker formed by the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) crosslinker used in trastuzumab emtansine, are more stable and rely on the complete degradation of the antibody in the lysosome to release the payload, which is typically the linker-payload-lysine amino acid catabolite. proteogenix.sciencebroadpharm.commdpi.com This can lead to lower systemic toxicity and a wider therapeutic window. mdpi.com However, the resulting catabolite is often charged and less membrane-permeable, potentially limiting the bystander effect. acs.org

| Linker Type | Release Mechanism | Key Features |

| Cleavable | Enzymatic cleavage (proteases), chemical cleavage (pH, glutathione). broadpharm.com | Potential for bystander effect, payload released in its native form. broadpharm.comrsc.org |

| Non-Cleavable | Antibody degradation in the lysosome. broadpharm.commdpi.com | High plasma stability, potentially reduced off-target toxicity. mdpi.com |

Linkers Engineered for Enhanced Stability and Controlled Release

To address the limitations of existing linkers, researchers are engineering novel linkers with enhanced stability and more precise control over payload release.

Self-Immolative Spacers: These are incorporated into cleavable linkers to ensure the efficient release of an unmodified payload following the initial cleavage event. acs.org